6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 945896-76-4
VCID: VC8476887
InChI: InChI=1S/C11H9Cl2N3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16)
SMILES: C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Cl
Molecular Formula: C11H9Cl2N3
Molecular Weight: 254.11 g/mol

6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine

CAS No.: 945896-76-4

Cat. No.: VC8476887

Molecular Formula: C11H9Cl2N3

Molecular Weight: 254.11 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine - 945896-76-4

Specification

CAS No. 945896-76-4
Molecular Formula C11H9Cl2N3
Molecular Weight 254.11 g/mol
IUPAC Name 6-chloro-N-[(4-chlorophenyl)methyl]pyrimidin-4-amine
Standard InChI InChI=1S/C11H9Cl2N3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16)
Standard InChI Key GOVZDEXTIMDLQK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Cl

Introduction

Structural and Molecular Characteristics

6-Chloro-N-(4-chlorobenzyl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are integral to nucleic acids and numerous pharmaceuticals. The molecule features a pyrimidine ring substituted with a chlorine atom at the 6-position and an amine group at the 4-position, which is further functionalized with a 4-chlorobenzyl moiety.

Molecular Formula and Weight

  • Molecular formula: C11H9Cl2N3\text{C}_{11}\text{H}_{9}\text{Cl}_{2}\text{N}_{3}

  • Molecular weight: 270.11 g/mol .

Synthesis and Manufacturing

The synthesis of 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine involves nucleophilic substitution and coupling reactions, as detailed in studies on related pyrimidine derivatives .

Route 1: Nucleophilic Displacement

  • Starting material: 6-Chloropyrimidin-4-amine.

  • Reaction: Treatment with 4-chlorobenzylamine under microwave irradiation or thermal conditions facilitates displacement of the chlorine atom at the 6-position .

  • Conditions: Solvents such as dimethylformamide (DMF) or ethanol, temperatures of 80–120°C, and reaction times of 12–24 hours .

Route 2: Multi-Step Functionalization

  • Intermediate formation: Coupling of 6-chloropyrimidine-4-carboxylic acid with aniline derivatives using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

  • Amination: Subsequent displacement of the 6-chloro group with 4-chlorobenzylamine .

Reaction Optimization

  • Yield: Typical yields range from 60% to 85%, depending on the purity of starting materials and reaction conditions .

  • Purity: Purification via recrystallization or column chromatography achieves >95% purity .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Nucleophilic Displacement4-Chlorobenzylamine, DMF, 100°C, 18h78
Amide CouplingHATU, DIPEA, DCM, rt, 12h82

Physicochemical Properties

Thermal Stability

  • Melting point: Analogous compounds, such as (6-chloro-pyrimidin-4-yl)-dimethyl-amine, exhibit melting points of 102–103°C . The bulkier 4-chlorobenzyl group in the target compound likely elevates this value, though experimental data are needed.

  • Boiling point: Estimated at 271.4±20.0°C based on similar pyrimidines .

Solubility

  • Aqueous solubility: Low solubility in water (logP ≈ 2.83) , necessitating organic solvents (e.g., DMSO, ethanol) for biological assays.

PropertyValue/Description
Molecular Weight270.11 g/mol
LogP~2.83 (predicted)
Melting Point>100°C (estimated)
Solubility in DMSO>10 mM

Biological Activity and Applications

Kinase Inhibition

The morpholinopropyl analogue (6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine) inhibits kinases involved in cancer progression. The 4-chlorobenzyl group may enhance lipophilicity, improving membrane permeability and target engagement.

Comparison with Structural Analogues

Chloro vs. Fluoro Substitutions

Replacing the 4-chlorobenzyl group with a 4-fluorobenzyl moiety (as in 6-chloro-N-(4-fluorophenyl)pyrimidin-4-amine) reduces molecular weight (223.63 g/mol) and alters electronic properties, potentially affecting binding affinities .

Dimethylamine vs. Benzylamine Derivatives

(6-Chloro-pyrimidin-4-yl)-dimethyl-amine (CAS 31058-83-0) lacks the aromatic benzyl group, resulting in lower molecular weight (157.6 g/mol) and distinct pharmacokinetics .

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